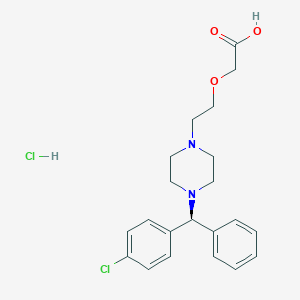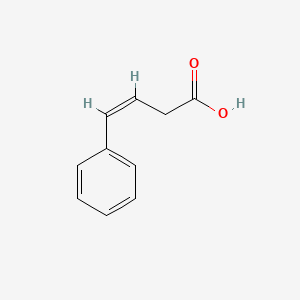
3-Butenoic acid, 4-phenyl-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 4-phenyl-, (3Z)-, also known as (3Z)-4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of butenoic acid with a phenyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-phenyl-, (3Z)- can be achieved through several methods. One common approach involves the reaction of styrene with carbon monoxide and water in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Another method involves the hydrolysis of 4-phenyl-3-butenenitrile, which can be obtained by the reaction of benzyl chloride with acrylonitrile. The hydrolysis is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of 3-Butenoic acid, 4-phenyl-, (3Z)- often involves the catalytic hydrogenation of 4-phenyl-3-butenoic acid esters. This process is carried out under high pressure and temperature conditions, using a suitable hydrogenation catalyst such as palladium on carbon or platinum oxide .
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 4-phenyl-, (3Z)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid derivatives.
Reduction: 4-Phenylbutanoic acid.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 4-phenyl-, (3Z)- involves its interaction with specific molecular targets. For example, it has been shown to act as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the biosynthesis of peptide hormones . The compound binds to the active site of the enzyme, leading to its inactivation and subsequent inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: A reduced form of 3-Butenoic acid, 4-phenyl-, (3Z)-, lacking the double bond.
4-Phenyl-3-butenenitrile: A nitrile derivative of the compound, used as an intermediate in its synthesis.
Styrylacetic acid: Another name for 3-Butenoic acid, 4-phenyl-, (3Z)-, highlighting its structural similarity to styrene derivatives.
Uniqueness
3-Butenoic acid, 4-phenyl-, (3Z)- is unique due to its conjugated double bond and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
59744-46-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
InChI Key |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


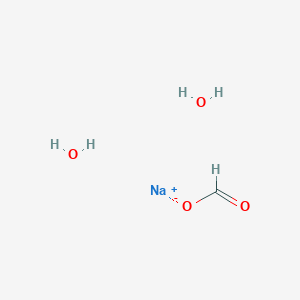
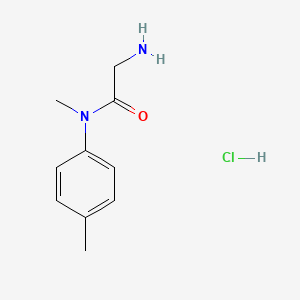
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

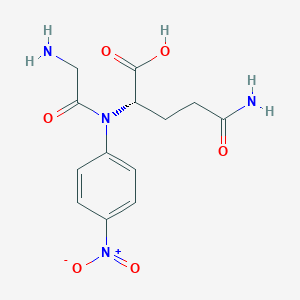
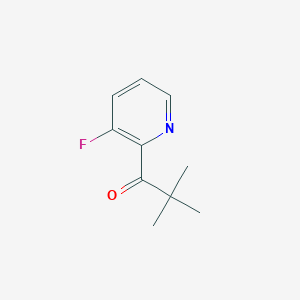
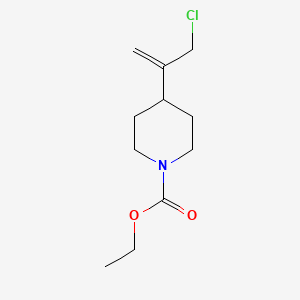

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
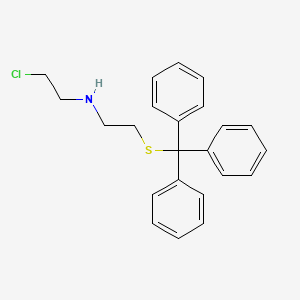

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
